molecular formula C14H19NO2 B1274450 1-(3-Methylbenzyl)piperidine-4-carboxylic acid CAS No. 901920-98-7

1-(3-Methylbenzyl)piperidine-4-carboxylic acid

Cat. No.: B1274450
CAS No.: 901920-98-7
M. Wt: 233.31 g/mol
InChI Key: QRDJOEBTRLYMKT-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid group at the fourth position of the piperidine ring. The compound also contains a 3-methylbenzyl group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine-4-carboxylic acid with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methylbenzyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid is unique due to the presence of the 3-methylbenzyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDJOEBTRLYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397947
Record name 1-(3-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901920-98-7
Record name 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901920-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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